2,2',4,4'-四羟基二苯甲酮

概述

描述

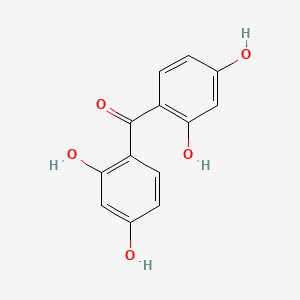

2,2’,4,4’-Tetrahydroxybenzophenone, with the chemical formula C13H10O5 and CAS registry number 131-55-5, is a compound primarily utilized as a UV filter in various cosmetic and sunscreen products . This compound is known for its ability to absorb ultraviolet (UV) light, making it an essential ingredient in products designed to protect against UV radiation.

科学研究应用

Polymer Chemistry

UV Stabilizer and Absorber

In polymer chemistry, 2,2',4,4'-Tetrahydroxybenzophenone is primarily utilized as a UV stabilizer. Polymers exposed to UV radiation can degrade, leading to loss of mechanical properties, discoloration, and shortened lifespan. The incorporation of this compound helps absorb harmful UV radiation and convert it into less harmful thermal energy. This property is crucial for enhancing the durability of outdoor materials such as:

- Automotive Parts

- Outdoor Furniture

- Packaging Materials

Table 1: Effectiveness of 2,2',4,4'-Tetrahydroxybenzophenone in Various Polymers

| Polymer Type | Application Area | UV Protection Mechanism |

|---|---|---|

| Polyethylene | Packaging | Absorbs UV light, preventing degradation |

| Polycarbonate | Optical applications | Stabilizes against UV-induced yellowing |

| Acrylic | Outdoor furniture | Extends life by absorbing UV radiation |

Cosmetics and Skincare Products

UV Protection in Personal Care

In cosmetics, 2,2',4,4'-Tetrahydroxybenzophenone is valued for its ability to protect the skin from UV damage. It functions effectively in sunscreens and other personal care products by absorbing UV radiation and preventing it from penetrating the skin. This protective action helps reduce the risk of:

- Sunburn

- Premature Aging

- Skin Cancer Risk

Case Study: Efficacy in Sunscreens

A study demonstrated that formulations containing 2,2',4,4'-Tetrahydroxybenzophenone significantly increased the SPF (Sun Protection Factor) of sunscreen products. The compound was shown to effectively filter out both UVA and UVB rays, making it a critical component in sun protection formulations .

Photochromic Materials

Light-Sensitive Applications

The compound is also used in the development of photochromic materials that change color upon exposure to UV light. This application is particularly useful in:

- Sunglasses

- Smart Windows

- Adjustable Lenses

The reversible structural changes that occur upon UV exposure allow for innovative solutions that enhance visual comfort and safety.

Organic Electronics

Protection for Organic Devices

In the field of organic electronics, particularly organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), 2,2',4,4'-Tetrahydroxybenzophenone serves as a protective agent against UV-induced degradation. Its strong absorption capabilities help improve the stability and operational lifespan of these devices.

Table 2: Applications in Organic Electronics

| Device Type | Application | Role of Compound |

|---|---|---|

| Organic Photovoltaics | Solar cells | Protects against UV damage |

| OLEDs | Displays | Enhances longevity and efficiency |

Environmental Impact Studies

Occurrence in Ecosystems

Research has also been conducted on the environmental impact of benzophenone-type compounds like 2,2',4,4'-Tetrahydroxybenzophenone. A study investigated its occurrence in tropical urban watersheds, highlighting concerns regarding its fate and potential ecological effects . Understanding its environmental behavior is crucial for assessing risks associated with its widespread use.

作用机制

Target of Action

2,2’,4,4’-Tetrahydroxybenzophenone primarily targets the enzyme tyrosinase , which plays a crucial role in melanin production. Tyrosinase catalyzes the oxidation of tyrosine to DOPA and subsequently to DOPAquinone, which are key steps in the melanin biosynthesis pathway .

Mode of Action

This compound acts as a weak inhibitor of tyrosinase . It competes with the natural substrates of tyrosinase, thereby hindering the enzyme’s ability to catalyze the hydroxylation process necessary for melanin formation. Additionally, it promotes the conversion of dopachrome to melanin, accelerating this specific step in the pathway .

Biochemical Pathways

2,2’,4,4’-Tetrahydroxybenzophenone affects the melanin biosynthesis pathway . By inhibiting tyrosinase, it reduces the production of DOPA and DOPAquinone, leading to decreased melanin synthesis. Its promotion of dopachrome conversion to melanin partially offsets this inhibition, resulting in a complex modulation of melanin production .

Pharmacokinetics

The compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

At the molecular level, the inhibition of tyrosinase leads to reduced melanin synthesis, which can result in lighter skin pigmentation.

生化分析

Biochemical Properties

2,2’,4,4’-Tetrahydroxybenzophenone plays a significant role in biochemical reactions, particularly in the context of UV protection. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process necessary for melanin production . Additionally, it promotes the conversion of dopachrome to melanin, thereby influencing the melanin biosynthesis pathway . These interactions highlight the compound’s dual role in both inhibiting and promoting specific steps in melanin production.

Cellular Effects

The effects of 2,2’,4,4’-Tetrahydroxybenzophenone on various cell types and cellular processes are multifaceted. In coral cells, for instance, the compound has been shown to induce bleaching and necrosis under light exposure . It also exhibits genotoxic effects, causing DNA damage and apoptosis in coral planulae . In mammalian cells, 2,2’,4,4’-Tetrahydroxybenzophenone can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential impact on both marine and terrestrial organisms.

Molecular Mechanism

At the molecular level, 2,2’,4,4’-Tetrahydroxybenzophenone exerts its effects through various mechanisms. It binds to the active site of tyrosinase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydroxylation of tyrosine to produce melanin. Additionally, the compound’s interaction with dopachrome accelerates melanin synthesis . The compound’s ability to generate reactive oxygen species (ROS) upon UV exposure further contributes to its molecular effects, leading to oxidative stress and potential cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’-Tetrahydroxybenzophenone can vary over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to UV light . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects. Long-term studies have shown that continuous exposure to the compound can result in cumulative DNA damage and oxidative stress in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts in experimental settings.

Dosage Effects in Animal Models

The effects of 2,2’,4,4’-Tetrahydroxybenzophenone in animal models are dose-dependent. At low doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity . In ovariectomized rats, for example, varying dosages of the compound have been shown to alter serum hormone levels, gene expression, and metabolic parameters . High doses can cause endocrine disruption, DNA damage, and other toxic effects, emphasizing the need for careful dosage considerations in both research and practical applications.

Metabolic Pathways

2,2’,4,4’-Tetrahydroxybenzophenone is involved in several metabolic pathways, primarily related to its role as a UV filter. The compound undergoes biotransformation in the body, resulting in the formation of glucuronide and sulfate conjugates . These metabolites are primarily excreted through the urine. The compound’s interaction with enzymes such as tyrosinase also places it within the melanin biosynthesis pathway . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, 2,2’,4,4’-Tetrahydroxybenzophenone is transported and distributed through various mechanisms. It can bind to transport proteins such as human serum albumin, facilitating its distribution in the bloodstream . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can exert its effects over time . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential long-term effects.

Subcellular Localization

The subcellular localization of 2,2’,4,4’-Tetrahydroxybenzophenone can influence its activity and function. The compound is known to localize in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . Its presence in these organelles can affect cellular processes such as protein synthesis and energy metabolism. Additionally, the compound’s ability to generate ROS upon UV exposure can lead to oxidative damage in specific subcellular compartments . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’-Tetrahydroxybenzophenone can be achieved through several methods. One common approach involves the condensation of resorcinol dimethyl ether with phosgene in the presence of anhydrous aluminum chloride and a suitable solvent, such as chlorinated hydrocarbons . Another method includes the reaction of 2,4-dihydroxybenzoic acid with resorcinol in the presence of phosphorus oxychloride and zinc chloride, followed by hydrolysis and crystallization .

Industrial Production Methods: Industrial production methods for 2,2’,4,4’-Tetrahydroxybenzophenone typically involve large-scale synthesis using the aforementioned chemical reactions. The process includes steps such as refluxing the reaction mixture, cooling, filtration, and purification through recrystallization .

化学反应分析

Types of Reactions: 2,2’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives.

相似化合物的比较

- 2,4-Dihydroxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

- Oxybenzone

- 4,4’-Dihydroxybenzophenone

- 4-Hydroxybenzophenone

Comparison: 2,2’,4,4’-Tetrahydroxybenzophenone stands out due to its four hydroxyl groups, which enhance its UV-absorbing capabilities compared to other benzophenone derivatives. This unique structure allows it to provide superior protection against UV radiation, making it a preferred choice in applications requiring high UV stability .

生物活性

2,2',4,4'-Tetrahydroxybenzophenone (BP2) is a compound of significant interest due to its diverse biological activities and applications in various fields, including dermatology and environmental health. This article aims to provide a comprehensive overview of the biological activity of BP2, including its mechanisms of action, effects on steroidogenesis, and implications for human health.

Chemical Structure and Properties

BP2 is a derivative of benzophenone characterized by four hydroxyl groups attached to the benzophenone backbone. Its chemical formula is . The presence of these hydroxyl groups enhances its ability to absorb ultraviolet (UV) light, making it a potent UV stabilizer used in cosmetics and polymer applications .

Endocrine Disruption

Recent studies have identified BP2 as an endocrine disruptor that interferes with thyroid hormone signaling and steroidogenesis in testicular Leydig cells. Specifically, BP2 was found to downregulate the expression of key steroidogenic enzymes such as P450c17 and P450scc while enhancing the repression of StAR and 3β-HSD expression under thyroid hormone signaling . This suggests that BP2 may act as a thyroid antagonist, negatively impacting testosterone production in vivo.

Inhibition of Melanin Biosynthesis

BP2 also functions as a weak inhibitor of melanin biosynthesis. It has been shown to affect the pathways involved in melanin production, which could have implications for its use in skin care products aimed at reducing pigmentation .

Toxicological Profile

The acute oral toxicity of BP2 has been evaluated, with studies indicating an LD50 greater than 2000 mg/kg in female rats . This suggests a relatively low acute toxicity profile; however, the long-term effects and potential cumulative toxicity require further investigation.

Environmental Impact

BP2 has been detected in environmental studies focusing on exposure levels among pregnant women. For instance, a study reported median concentrations of BP2 in urine samples, indicating widespread exposure to this compound among the population . The implications of such exposure on both maternal and fetal health are areas of ongoing research.

Case Studies

- Impact on Testosterone Production : A study involving animal models demonstrated that exposure to BP2 resulted in decreased testosterone levels due to alterations in steroidogenic enzyme expression. This finding highlights the potential reproductive health risks associated with BP2 exposure .

- Environmental Exposure Assessment : The Environmental influences on Child Health Outcome (ECHO) study provided insights into the prevalence of various environmental chemicals, including BP

属性

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRYSGJLQFHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041306 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 25 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Light yellow powder | |

CAS No. |

131-55-5 | |

| Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.8 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。